(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate structure and properties
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate structure and properties
An In-depth Technical Guide to (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Foreword for the Research Professional
This technical guide provides a comprehensive overview of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, a key intermediate in the synthesis of various chiral compounds and peptidomimetics with significant applications in drug discovery and development. As a derivative of L-phenylalanine, this molecule serves as a crucial building block, particularly in the development of protease inhibitors. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its structure, properties, synthesis, and applications, grounded in scientific literature and established chemical principles.
Molecular Structure and Chemical Identity
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as N-Cbz-L-phenylalanine amide, is a synthetic amino acid derivative. The core structure consists of the amino acid L-phenylalanine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is converted to a primary amide.
Chemical Structure:
Caption: Chemical Identity of the target compound.
The presence of the Cbz protecting group is crucial as it prevents the highly reactive amino group from participating in unwanted side reactions during peptide coupling or other synthetic transformations.[1] The primary amide at the C-terminus is a common feature in many biologically active molecules and can influence solubility, hydrogen bonding capacity, and metabolic stability.
Physicochemical and Spectroscopic Properties
While specific experimental data for (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from closely related compounds like N-Cbz-L-phenylalanine.
Physicochemical Properties:
| Property | Value/Description | Source |
| Appearance | Expected to be a white to off-white crystalline solid. | [2][3] |
| Solubility | Likely soluble in organic solvents such as methanol, ethyl acetate, and DMF; sparingly soluble in water. | [2][4] |
| Storage | Should be stored in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C. |
Spectroscopic Characterization (Anticipated):
The following spectroscopic data is based on the analysis of the closely related N-Cbz-L-phenylalanine and general principles of spectroscopy. The key differences for the amide will be highlighted.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic protons of the Cbz group would appear as a singlet around 5.1 ppm. The alpha-proton of the phenylalanine backbone would be a multiplet, and the beta-protons would be two diastereotopic multiplets. The amide protons would present as two distinct signals, often broad, in the downfield region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbons of the carbamate and the amide. Aromatic carbons will resonate in the 120-140 ppm region. The alpha and beta carbons of the phenylalanine backbone will also have characteristic chemical shifts.
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FTIR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amide and carbamate groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1650 cm⁻¹) and the carbamate (around 1690 cm⁻¹), and the N-H bending of the amide (Amide II band, around 1550 cm⁻¹).[5] Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 298.34 g/mol . Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the amide bond.
Synthesis and Purification
The synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically starts from the commercially available N-Cbz-L-phenylalanine. The key transformation is the amidation of the carboxylic acid.
General Synthesis Workflow:
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative):
This protocol is a representative procedure based on standard amidation methodologies for N-protected amino acids.[1]
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Dissolution: Dissolve N-Cbz-L-phenylalanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Activation: To the solution, add a coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) and an auxiliary coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes to form the active ester.
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Amidation: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.
Applications in Drug Discovery and Development
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a valuable building block in medicinal chemistry, primarily due to its role as a precursor for more complex molecules with therapeutic potential.
4.1. Peptide Synthesis:
The Cbz-protected phenylalanine amide can serve as a C-terminal starting point for the solution-phase synthesis of peptides. The amide group at the C-terminus is a common feature in many naturally occurring peptides and can impart specific biological activities and pharmacokinetic properties.
4.2. Precursor for Protease Inhibitors:
A significant application of this compound is in the synthesis of protease inhibitors, particularly for viral proteases like HIV protease.[6] The phenylalanine moiety is often recognized by the active site of these enzymes. The Cbz-protected amide can be further elaborated to introduce functionalities that mimic the transition state of peptide bond cleavage, thereby inhibiting the enzyme.
Illustrative Synthetic Pathway:
Caption: Role as an intermediate in protease inhibitor synthesis.
For instance, early syntheses of HIV protease inhibitors like Saquinavir involved intermediates derived from Cbz-protected L-phenylalanine.[6] The core structure provided by (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate can be chemically manipulated to introduce isosteres of the peptide bond, which are non-hydrolyzable and lead to potent enzyme inhibition.
Safety and Handling
Based on the GHS classification of the closely related N-Cbz-L-phenylalanine, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate should be handled with care.[7]
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Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
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Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
Conclusion
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a synthetically versatile and valuable intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and the presence of the Cbz protecting group make it an ideal starting material for the synthesis of complex chiral molecules, particularly peptidomimetics and protease inhibitors. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in drug discovery and development.
References
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PubChem. Benzyloxycarbonyl-L-phenylalanine. National Center for Biotechnology Information. [Link]
- Hart, D. J., & Cain, P. A. (1984). Asymmetric synthesis of β-lactams. A route to thienamycin and other carbapenem antibiotics. Journal of the American Chemical Society, 106(25), 7676–7679.
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LookChem. N-Cbz-L-Phenylalanine. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
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AApptec. Coupling Reagents. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of reductive amination for the synthesis of secondary and tertiary amines. Current medicinal chemistry, 13(10), 1149–1159.
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ResearchGate. FTIR of phenylalanine amide. [Link]
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